molecular formula C6H6Cl2N2 B052299 2,4-Dichloro-5-ethylpyrimidine CAS No. 34171-40-9

2,4-Dichloro-5-ethylpyrimidine

Cat. No.: B052299
CAS No.: 34171-40-9
M. Wt: 177.03 g/mol
InChI Key: YFYFVWTWMBQHOH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethyl group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyluracil. The process begins with the suspension of 5-ethyluracil in phosphorus oxychloride (POCl3), followed by the addition of N,N-dimethylaniline. The reaction mixture is then heated to reflux at approximately 120°C for about 5 hours until the starting material is completely dissolved and the solution turns purple .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols under mild conditions to form substituted pyrimidine derivatives.

    Oxidation and Reduction: Although specific details on oxidation and reduction reactions of this compound are limited, similar pyrimidine derivatives typically undergo these reactions under standard conditions using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For instance, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2,4-Dichloro-5-ethylpyrimidine is utilized in several scientific research applications due to its versatile chemical properties:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including inhibitors of dipeptidyl peptidase IV and TBK1/IKKε kinases.

    Agrochemicals: This compound is used in the development of herbicides and fungicides, leveraging its ability to interfere with specific biochemical pathways in plants and fungi.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethylpyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of an ethyl group at position 5.

    2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, used in the synthesis of antiviral and anticancer agents.

    2,4-Dichloro-5-phenylpyrimidine: Features a phenyl group at position 5, utilized in the development of kinase inhibitors.

Uniqueness: 2,4-Dichloro-5-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 5 influences its interaction with molecular targets and its overall pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2,4-dichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYFVWTWMBQHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434093
Record name 2,4-dichloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34171-40-9
Record name 2,4-dichloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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